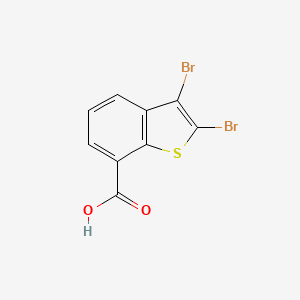

2-(3,4-Difluorophenyl)ethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Difluorophenyl)ethanamine hydrochloride, also known as DFE, is a chemical compound that has been widely used in scientific research for its unique properties. DFE is a selective serotonin reuptake inhibitor (SSRI) and is primarily used to study the effects of serotonin on the brain and nervous system.

Scientific Research Applications

Multifunctional Biocide :

- Walter and Cooke (1997) described a multifunctional biocide, 2-(Decylthio)ethanamine hydrochloride, highlighting its broad-spectrum activity against bacteria, fungi, and algae, as well as its biofilm and corrosion inhibition properties (Walter & Cooke, 1997).

Synthesis and Biological Activity :

- Zaidi et al. (2015) synthesized a series of chalcones with N-substituted ethanamine and evaluated their antiamoebic activity, demonstrating that some compounds showed better activity than the standard drug metronidazole (Zaidi et al., 2015).

Chiral Intermediate for Drug Synthesis :

- Guo et al. (2017) developed an enzymatic process for preparing a chiral intermediate vital for synthesizing Ticagrelor, an effective treatment for acute coronary syndromes, from a similar compound (Guo et al., 2017).

Synthesis of Novel Compounds :

- Zhu et al. (2015) reported a novel synthesis method for lorcaserin hydrochloride, an antiobesity drug, using a process involving N-protection and N-alkylation of 2-(4-chlorophenyl)ethanamine (Zhu et al., 2015).

- Kurokawa (1983) synthesized 2-(4-Azulenyl)ethanamine derivatives, showing their potential biological activity (Kurokawa, 1983).

Analytical Characterization :

- Lum et al. (2020) characterized a class of psychoactive compounds, including derivatized forms of ethanamine compounds, using gas chromatography-mass spectrometry (Lum et al., 2020).

Isotope-Labeled Compound Synthesis :

- Bach and Bridges (1982) synthesized an isotope-labeled version of ethanamine hydrobromide for use in scientific research (Bach & Bridges, 1982).

Synthesis of Key Intermediates :

- Luo et al. (2008) developed a novel synthetic route for a key intermediate used in the synthesis of Silodosin, an α1-adrenoceptor antagonist (Luo et al., 2008).

properties

IUPAC Name |

2-(3,4-difluorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c9-7-2-1-6(3-4-11)5-8(7)10;/h1-2,5H,3-4,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNHFYIEDYWAMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Difluorophenyl)ethanamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide](/img/structure/B2355116.png)

![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2355118.png)

![2-{[2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2355127.png)

![5-chloro-2-fluoro-4-[(1S,2R)-2-(2-methylpyrazol-3-yl)cyclohexyl]oxy-N-pyrimidin-4-ylbenzenesulfonamide](/img/structure/B2355128.png)

![2-((3-nitrobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2355129.png)

![(Z)-ethyl 2-(6-acetamido-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2355137.png)